molecular formula C13H9FN4O3 B2731049 6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one CAS No. 1993059-11-2

6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one

Cat. No.: B2731049
CAS No.: 1993059-11-2
M. Wt: 288.238
InChI Key: RJUPYUVHLRKFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong acids or bases for cyclization reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is likely due to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators . The compound may also interact with other molecular pathways, contributing to its overall pharmacological effects.

Properties

IUPAC Name

3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O3/c1-20-10-4-2-7(6-8(10)14)12-15-13(21-18-12)9-3-5-11(19)17-16-9/h2-6H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUPYUVHLRKFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NNC(=O)C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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